molecular formula C10H9ClN2S B2746112 3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole CAS No. 68600-16-8

3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Cat. No.: B2746112
CAS No.: 68600-16-8
M. Wt: 224.71
InChI Key: WULGVLPHIXWDON-UHFFFAOYSA-N
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Description

3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that contains nitrogen, sulfur, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dichloropropane or similar reagents. One common method includes the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazino-benzimidazole scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and potentially its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom, while oxidation or reduction can lead to changes in the oxidation state of the sulfur or nitrogen atoms in the compound.

Mechanism of Action

The mechanism of action of 3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This chlorine atom can be a site for further functionalization, allowing the synthesis of a wide range of derivatives with potentially diverse applications .

Properties

IUPAC Name

3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-7-5-13-9-4-2-1-3-8(9)12-10(13)14-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGVLPHIXWDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC3=CC=CC=C3N21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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